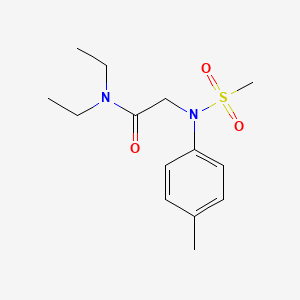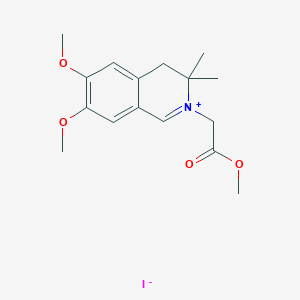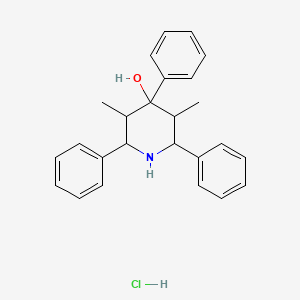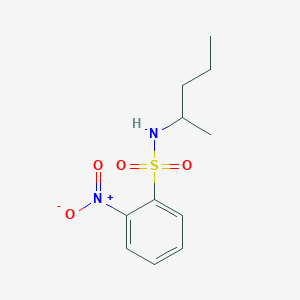![molecular formula C20H22IN3O3 B5151156 N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, commonly known as IMP-288, is a novel small molecule compound that has shown promising results in scientific research applications. It is a potent inhibitor of the enzyme LpxC, which is essential for the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of IMP-288 involves the inhibition of LpxC, which is essential for the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. LpxC catalyzes the first committed step in the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide by cleaving the β-ketoacyl-acyl carrier protein (ACP) intermediate. By inhibiting LpxC, IMP-288 disrupts the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, leading to bacterial death.
Biochemical and Physiological Effects:
IMP-288 has been shown to have a potent inhibitory effect on LpxC, leading to the disruption of the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. This disruption leads to bacterial death, making IMP-288 a promising candidate for the treatment of bacterial infections. However, the biochemical and physiological effects of IMP-288 on human cells are not yet fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of IMP-288 for lab experiments include its broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains. Its potent inhibitory effect on LpxC makes it a promising candidate for the treatment of bacterial infections. However, the limitations of IMP-288 for lab experiments include its complex synthesis method, which requires expertise in organic chemistry and purification techniques. Additionally, the biochemical and physiological effects of IMP-288 on human cells are not yet fully understood and require further investigation.
Zukünftige Richtungen
There are several future directions for the research and development of IMP-288. One direction is to investigate the biochemical and physiological effects of IMP-288 on human cells to determine its safety and efficacy as a potential therapeutic agent. Another direction is to optimize the synthesis method of IMP-288 to improve its yield and purity. Additionally, further research is needed to investigate the potential of IMP-288 as a combination therapy with other antibiotics to overcome bacterial resistance. Furthermore, the potential of IMP-288 as a topical agent for the treatment of skin infections should be explored. Finally, the development of IMP-288 analogs with improved pharmacokinetic properties and efficacy against Gram-negative bacteria should be pursued.
Synthesemethoden
The synthesis of IMP-288 involves a series of reactions, including the coupling of 3-iodo-4-methylbenzoic acid with hydrazine hydrate, followed by the reaction with pentanoyl chloride to form the intermediate product. The intermediate product is then coupled with 4-(carboxymethyl)phenylboronic acid to form the final product, IMP-288. The synthesis of IMP-288 is a complex process that requires expertise in organic chemistry and purification techniques.
Wissenschaftliche Forschungsanwendungen
IMP-288 has shown promising results in scientific research applications as a potent inhibitor of LpxC, which is essential for the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide is a major component of the outer membrane of Gram-negative bacteria and plays a critical role in bacterial pathogenesis. By inhibiting LpxC, IMP-288 disrupts the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, leading to bacterial death. IMP-288 has shown efficacy against a broad range of Gram-negative bacteria, including multidrug-resistant strains.
Eigenschaften
IUPAC Name |
N-[4-[[(3-iodo-4-methylbenzoyl)amino]carbamoyl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O3/c1-3-4-5-18(25)22-16-10-8-14(9-11-16)19(26)23-24-20(27)15-7-6-13(2)17(21)12-15/h6-12H,3-5H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEBZJLKFAEPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)

![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)



![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)



![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)